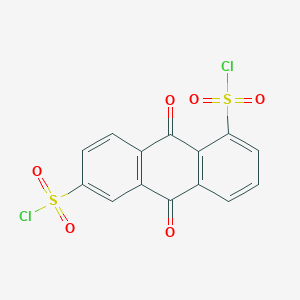
9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride is an organic compound with the molecular formula C14H6Cl2O6S2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl chloride groups attached to the anthracene core, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride typically involves the sulfonation of anthracene derivatives followed by chlorination. One common method involves the reaction of 9,10-anthraquinone with chlorosulfonic acid, which introduces the sulfonyl chloride groups at the 1 and 6 positions of the anthracene ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form 9,10-dihydroanthracene derivatives, which can further undergo functionalization.
Oxidation Reactions: Oxidative conditions can convert the compound into more oxidized derivatives, such as anthraquinone sulfonates.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-disulfonyl dichloride: Similar structure but with sulfonyl chloride groups at different positions.
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonyl chloride groups.
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid): A phosphonic acid derivative with a similar anthracene core.
Uniqueness
The uniqueness of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride lies in its specific substitution pattern and the presence of reactive sulfonyl chloride groups. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
36003-94-8 |
|---|---|
Fórmula molecular |
C14H6Cl2O6S2 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1,6-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-4-5-8-10(6-7)13(17)9-2-1-3-11(24(16,21)22)12(9)14(8)18/h1-6H |
Clave InChI |
INIBBDZZIMFYQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



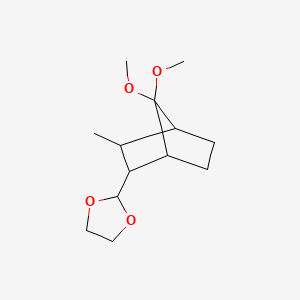
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
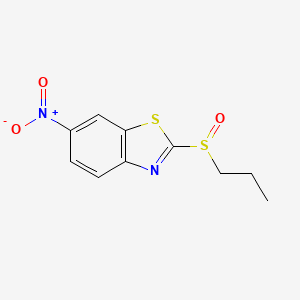
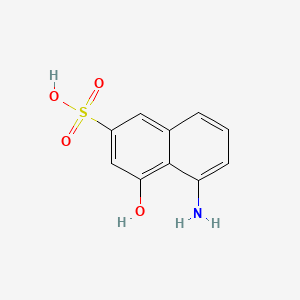
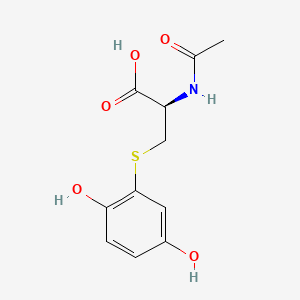
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
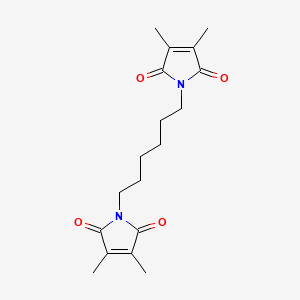

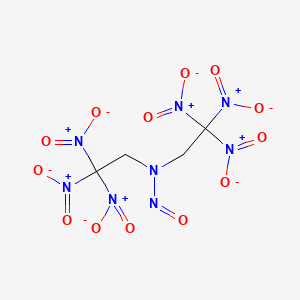

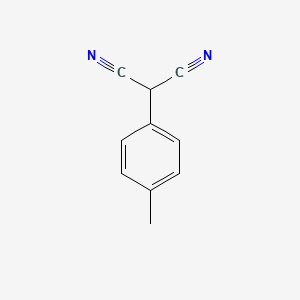
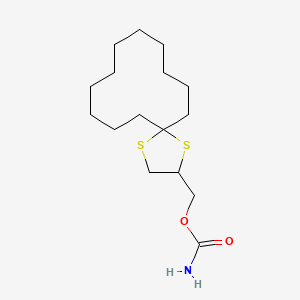
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
